2-Bromo-5-(pyridin-4-yl)oxazole
Overview
Description
2-Bromo-5-(pyridin-4-yl)oxazole is a chemical compound with the CAS Number: 1510020-83-3 and a molecular weight of 225.04 . It has a linear formula of C8H5BrN2O .
Synthesis Analysis
The synthesis of oxazole derivatives, including this compound, has been a topic of interest in medicinal chemistry due to their wide spectrum of biological activities . A synthetic method for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes by employing Pd(TFA)2 as the catalyst in n-octane has been developed .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered oxazole ring, which is a doubly unsaturated ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
The chemical reactions involving this compound are quite complex. One notable reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 .Scientific Research Applications
Synthesis and Chemical Properties
- Regioselective Bromination: 2-Bromo-5-(pyridin-4-yl)oxazole and related compounds have been studied for their potential in regioselective bromination processes. These processes are significant for creating specific bromooxazole derivatives used in various chemical syntheses (Li, Buzon, & Zhang, 2011).
Applications in Drug Development
Antifungal Activity
Compounds containing the oxazole structure, similar to this compound, have been synthesized and evaluated for their fungicidal activities. These compounds have shown promise in the development of new antifungal agents (Bai et al., 2020).
Antimicrobial Activities
Various derivatives of oxazole, similar to this compound, have been studied for their antimicrobial properties. These studies contribute to the discovery of new antimicrobial agents for treating various infections (Bayrak et al., 2009).
Biological and Pharmacological Research
Biofilm Inhibition and Antithrombolytic Activities
Research on oxazole derivatives has shown their potential in biofilm inhibition and antithrombolytic activities, indicating their utility in addressing issues related to blood clotting and bacterial colonization (Ahmad et al., 2017).
Molecular Docking and Biological Evaluation
The structure of this compound and related compounds have been subjected to molecular docking studies. These studies evaluate their potential as antitubercular agents, showcasing their application in the development of new treatments for tuberculosis (Fathima et al., 2021).
Molecular Synthesis and Characterization
Suzuki Cross-Coupling Reactions
this compound derivatives have been synthesized using Suzuki cross-coupling reactions. These reactions are pivotal in creating a variety of pyridine-based derivatives for further chemical and pharmacological studies (Gogireddy et al., 2014).
Fluorescent Probe for Microheterogeneous Media
Derivatives of this compound have been explored as fluorescent probes. Their ability to monitor microheterogeneous media, such as micelle formation in various solutions, is valuable in both analytical chemistry and biological research (Borodin, Il’yashenko, & Doroshenko, 2014).
Safety and Hazards
The safety information for 2-Bromo-5-(pyridin-4-yl)oxazole includes several hazard statements: H302, H315, H320, H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Oxazole derivatives, in general, have been found to exhibit a wide spectrum of biological activities, suggesting they interact with multiple targets .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Oxazole derivatives are known to impact a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Oxazole derivatives have been associated with a range of biological activities .
Properties
IUPAC Name |
2-bromo-5-pyridin-4-yl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHMTORKIWFNKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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